molecular formula C16H18N2O B5445314 N-(4-methylbenzyl)-N'-(2-methylphenyl)urea

N-(4-methylbenzyl)-N'-(2-methylphenyl)urea

Cat. No.: B5445314
M. Wt: 254.33 g/mol
InChI Key: YOCCDBVSXDQVRU-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N’-(2-methylphenyl)urea: is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a 4-methylbenzyl group and a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N’-(2-methylphenyl)urea typically involves the reaction of 4-methylbenzylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-methylbenzylamine+2-methylphenyl isocyanateN-(4-methylbenzyl)-N’-(2-methylphenyl)urea\text{4-methylbenzylamine} + \text{2-methylphenyl isocyanate} \rightarrow \text{N-(4-methylbenzyl)-N'-(2-methylphenyl)urea} 4-methylbenzylamine+2-methylphenyl isocyanate→N-(4-methylbenzyl)-N’-(2-methylphenyl)urea

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-(4-methylbenzyl)-N’-(2-methylphenyl)urea can be scaled up by using larger reactors and optimizing the reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N’-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives with reduced nitrogen content.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-methylbenzyl)-N’-(2-methylphenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-N’-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N’-(2-chlorophenyl)urea
  • N-(4-methylbenzyl)-N’-(2-methoxyphenyl)urea
  • N-(4-methylbenzyl)-N’-(2-nitrophenyl)urea

Uniqueness

N-(4-methylbenzyl)-N’-(2-methylphenyl)urea is unique due to the presence of both 4-methylbenzyl and 2-methylphenyl groups, which impart specific chemical and physical properties

Properties

IUPAC Name

1-(2-methylphenyl)-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-7-9-14(10-8-12)11-17-16(19)18-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOCCDBVSXDQVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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